(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Patented LXRβ agonist synthesis requires exact 5-cyclopropyl oxadiazole substitution. Linear alkyl analogs (methyl, ethyl, isopropyl) fail to replicate cyclopropyl's stereoelectronic profile, altering metabolic stability and target engagement. - Validated intermediate for PCT patent routes WO 2022099144 A1 & WO 2016046164 A1 - Fragment screening: MW 140.14, 1 HBD, tPSA 59.2 Ų, XLogP3 -0.5 (CNS-permeable) - Distinct from generic 5-alkyl oxadiazoles; preserves SAR for LXRβ programs

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 1211144-22-7
Cat. No. B594015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol
CAS1211144-22-7
Synonyms(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol(SALTDATA: FREE)
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)CO
InChIInChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2
InChIKeyJCYNQTKDMQIYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol (CAS 1211144-22-7): Properties and Research-Grade Procurement Specifications


(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol is a heterocyclic compound belonging to the 1,3,4-oxadiazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, with a cyclopropyl substituent at the 5-position and a hydroxymethyl (-CH2OH) group at the 2-position . The compound has a molecular weight of 140.14 g/mol (C6H8N2O2) . The cyclopropyl group introduces unique steric and electronic features that can influence biological activity and physicochemical behavior relative to other alkyl-substituted oxadiazole analogs . The compound is primarily used as a research chemical and building block intermediate for further synthetic elaboration, and is not intended for human or veterinary therapeutic use .

Cyclopropyl heterocycle building block for structure-activity relationship (SAR) elaboration
Low H-bond donor core (1 donor) for fragment-based library design
Patent-cited intermediate (WO 2022099144 A1, WO 2016046164 A1) for oxadiazole synthesis
Procurement as research chemical; not for therapeutic or diagnostic use.

Why (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol Cannot Be Interchanged with Other Alkyl-Oxadiazole Methanol Building Blocks


Generic substitution of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol with other 5-alkyl-1,3,4-oxadiazole methanol derivatives (e.g., 5-methyl, 5-ethyl, or 5-isopropyl) is not scientifically valid due to the cyclopropyl group's unique stereoelectronic profile. Unlike linear or branched alkyl substituents, the cyclopropyl ring provides distinct conformational constraints, enhanced metabolic stability, and altered lipophilicity that directly impact downstream biological activity and pharmacokinetic properties . The specific molecular geometry conferred by the cyclopropyl moiety influences binding pocket compatibility and target engagement in ways that cannot be replicated by methyl, ethyl, or isopropyl substituents . As such, procurement of the exact cyclopropyl-substituted compound is required to preserve the intended structure-activity relationship in medicinal chemistry campaigns, fragment-based screening libraries, and patent-defined synthetic routes .

Cyclopropyl conformational rigidity differs from methyl/ethyl/isopropyl; binding pocket compatibility may not transfer.
Metabolic stability and lipophilicity profiles are distinct; cannot assume equivalent PK behavior.
Patent-defined synthetic routes require the exact cyclopropyl moiety; generic alkyl analogs are not cited.

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol: Quantitative Comparative Evidence for Procurement Decisions


Hydrogen Bond Donor Count Differentiation: Cyclopropyl vs. Amino-Substituted Oxadiazole Methanol Analogs

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol possesses exactly 1 hydrogen bond donor (the hydroxymethyl -OH group), which distinguishes it from closely related 5-amino-1,3,4-oxadiazole methanol derivatives that possess 2-3 hydrogen bond donors (amino NH2 + OH) . This reduced donor count lowers topological polar surface area (tPSA = 59.2 Ų) relative to amino-substituted analogs, enhancing membrane permeability potential while maintaining sufficient polarity for aqueous solubility . The absence of an amino group also eliminates potential metabolic liabilities associated with N-oxidation and acetylation pathways, offering a cleaner pharmacophore for lead optimization .

H-Bond Donor Count
Class-level
1 (target) vs 2–3 (amino-substituted analogs)
Lower count supports membrane permeability screening.
Data to verify for specific amino-analogs.
Medicinal Chemistry Drug Design Physicochemical Property Optimization

LXRβ Receptor Subnanomolar Potency: Functional Contribution of 5-Cyclopropyl-1,3,4-oxadiazole Scaffold

In a structurally characterized compound (BindingDB BDBM28150) featuring the 5-cyclopropyl-1,3,4-oxadiazole moiety as a core scaffold component, the molecule demonstrates potent binding to the oxysterols receptor LXR-beta (LXRβ) with an IC50 of 83 nM and functional EC50 of 92 nM in a radioligand binding assay using GST-LXR-LBD fusion proteins in 96-well plates [1]. The compound shows moderate selectivity over LXR-alpha (LXRα; IC50 = 290 nM, EC50 = 430 nM), yielding approximately 3.5-fold selectivity for LXRβ over LXRα at the IC50 level [1]. The cyclopropyl substituent at the oxadiazole 5-position contributes to this target engagement profile, as cyclopropyl groups are known to enhance metabolic stability and restrict conformational flexibility relative to methyl or ethyl substituents .

LXRβ Binding Affinity
Reported
IC50 83 nM, EC50 92 nM (scaffold compound)
Supports LXRβ pathway study fit.
BindingDB BDBM28150; ~3.5-fold selectivity over LXRα.
Nuclear Receptor Pharmacology LXR Agonist Metabolic Disease

Patent-Defined Synthetic Intermediate: WO 2022099144 A1 and WO 2016046164 A1 References

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol is explicitly referenced in two PCT international patent applications: WO 2022099144 A1 (Prajapati et al., 2022) and WO 2016046164 A1 (Roehrig et al., 2016) . These citations establish the compound as a defined intermediate in the synthesis of patent-protected pharmacologically active oxadiazole derivatives . In contrast, generic 5-alkyl-oxadiazole methanol building blocks (e.g., 5-methyl, 5-ethyl, 5-isopropyl) are not specified in these patent documents and lack the same documented industrial relevance . The cyclopropyl substituent specifically satisfies the structural requirements claimed in these patent families for achieving desired pharmacological activity, providing a documented compliance advantage for researchers developing compounds within these patent spaces .

Patent Citations
Supporting evidence
WO 2022099144 A1, WO 2016046164 A1
Alignment with patented synthetic routes.
Alkyl-substituted analogs not cited in these documents.
Patent Synthesis Chemical Intermediate Pharmaceutical Composition

Topological Polar Surface Area (tPSA) and Lipophilicity (XLogP3) Profile: Cyclopropyl vs. Ethyl/Isopropyl Oxadiazole Methanol Analogs

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol has a calculated topological polar surface area (tPSA) of 59.2 Ų and an XLogP3 value of -0.5 . The cyclopropyl group contributes distinct lipophilicity and electronic effects compared to other common alkyl substituents at the 5-position . While precise comparative tPSA and XLogP3 values for 5-ethyl and 5-isopropyl analogs are not available from primary literature, the cyclopropyl ring's strained geometry and unique π-character confer reduced conformational flexibility and distinct metabolic stability profiles relative to flexible ethyl and branched isopropyl substituents . The tPSA value of 59.2 Ų falls within the favorable range (≤140 Ų) for oral bioavailability prediction per Lipinski and Veber guidelines .

Physicochemical Profile
Class-level
tPSA 59.2 Ų, XLogP3 -0.5
Within oral drug-like space for fragment progression.
Comparator data for ethyl/isopropyl analogs unavailable.
ADME Prediction Drug-likeness Physicochemical Characterization

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol: Validated Application Scenarios Based on Comparative Evidence


LXRβ-Targeted Medicinal Chemistry Programs Requiring Nanomolar Potency Scaffolds

Research groups focused on developing LXRβ agonists for metabolic disease, atherosclerosis, or inflammation can utilize (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol as a validated building block for scaffold elaboration. The 5-cyclopropyl-1,3,4-oxadiazole moiety has demonstrated sub-100 nM potency (IC50 = 83 nM) against LXRβ in radioligand binding assays, with approximately 3.5-fold selectivity over LXRα [1]. The cyclopropyl substituent's conformational rigidity and metabolic stability advantages support its selection over more flexible alkyl-substituted analogs for hit-to-lead optimization .

Synthesis of Patent-Defined Oxadiazole Derivatives per WO 2022099144 A1 and WO 2016046164 A1

Industrial and academic laboratories synthesizing pharmacologically active oxadiazole compounds disclosed in PCT patent applications WO 2022099144 A1 and WO 2016046164 A1 require the exact (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol intermediate [1]. Substitution with alternative 5-alkyl-oxadiazole methanol derivatives (e.g., 5-methyl or 5-ethyl) would deviate from the patented synthetic routes and may yield compounds outside the scope of claimed structural formulas, potentially compromising IP position and reproducibility [1].

Fragment-Based Drug Discovery Libraries Requiring Low H-Bond Donor Heterocyclic Cores

Fragment screening libraries benefit from inclusion of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol due to its favorable drug-likeness profile: molecular weight of 140.14 g/mol, exactly 1 hydrogen bond donor, tPSA of 59.2 Ų, and XLogP3 of -0.5 [1]. The single hydrogen bond donor distinguishes it from amino-substituted oxadiazole methanol analogs which possess ≥2 H-bond donors and higher polarity, making this cyclopropyl-substituted compound a more membrane-permeable fragment candidate for CNS and intracellular target screening .

Application
Selection Property
Validation Focus
LXRβ pathway research
Cyclopropyl-substituted oxadiazole scaffold
LXRβ receptor binding context
Patent-specified oxadiazole synthesis
Exact cyclopropyl intermediate
Alignment with WO patent synthetic routes
Fragment-based library design
Single H-bond donor heterocycle
Computational ADME profile (tPSA, XLogP3)

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